molecular formula C13H26O3 B14034798 Ethyl 3-hydroxyundecanoate

Ethyl 3-hydroxyundecanoate

Cat. No.: B14034798
M. Wt: 230.34 g/mol
InChI Key: YFMDYRSJKCQYQN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from the reaction between 3-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyundecanoate can be synthesized through the esterification of 3-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anion exchange resins as catalysts can also be employed to simplify the separation process and allow for the recycling and regeneration of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyundecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxoundecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyundecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.

Major Products Formed

    Oxidation: Ethyl 3-oxoundecanoate

    Reduction: Ethyl 3-hydroxyundecanol

    Substitution: Various esters depending on the acid used

Scientific Research Applications

Ethyl 3-hydroxyundecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving fatty acid derivatives.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyundecanoate involves its hydrolysis to release 3-hydroxyundecanoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, making it a versatile compound for various applications. The molecular targets and pathways involved depend on the specific application, such as enzymatic hydrolysis in biological systems.

Comparison with Similar Compounds

Ethyl 3-hydroxyundecanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain.

    Ethyl 5-hydroxydecanoate: Hydroxyl group positioned differently on the carbon chain.

    Ethyl laurate: Similar ester structure but without the hydroxyl group.

The uniqueness of this compound lies in its specific hydroxyl group position, which influences its reactivity and applications.

Properties

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

ethyl 3-hydroxyundecanoate

InChI

InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3

InChI Key

YFMDYRSJKCQYQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(=O)OCC)O

Origin of Product

United States

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